molecular formula C10H7F6NO B6329305 n-Methyl-3,5-bis(trifluoromethyl)benzamide CAS No. 948294-23-3

n-Methyl-3,5-bis(trifluoromethyl)benzamide

Cat. No.: B6329305
CAS No.: 948294-23-3
M. Wt: 271.16 g/mol
InChI Key: WKNPCENNHUVUFW-UHFFFAOYSA-N
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Description

Significance of Organofluorine Compounds in Contemporary Chemical Research

Organofluorine chemistry, the study of compounds containing a carbon-fluorine bond, has become a cornerstone of contemporary chemical research. sigmaaldrich.comchemimpex.com The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. sigmaaldrich.commdpi.com Fluorine's high electronegativity and the strength of the C-F bond—one of the strongest in organic chemistry—impart enhanced thermal and metabolic stability to molecules. mdpi.comsigmaaldrich.com These characteristics are highly desirable in fields such as pharmaceuticals, agrochemicals, and materials science. chemimpex.commdpi.com

An estimated 20% of all pharmaceuticals contain fluorine, including several top-selling drugs. chemimpex.com The trifluoromethyl (CF₃) group, in particular, is a privileged moiety in drug discovery. mdpi.com Its incorporation can improve a drug candidate's lipophilicity, bioavailability, and binding affinity to target proteins. mdpi.com Consequently, the development of synthetic methods to introduce fluorine and fluorinated groups into organic scaffolds is a vibrant and rapidly advancing area of research. mdpi.com All commercially used fluorinated molecules are synthetic, originating from fluorine atoms derived from mineral sources. sigmaaldrich.com

Foundational Role of the Benzamide (B126) Moiety in Organic Synthesis

The benzamide structure, an amide derivative of benzoic acid, is a crucial building block in organic and medicinal chemistry. google.comnih.gov Amide bonds are ubiquitous in nature, most notably forming the peptide links between amino acids in proteins. nih.govnist.gov This fundamental role in biochemistry makes the amide group a key feature in a vast number of biologically active compounds. nih.govrsc.org In fact, over 25% of the top 100 retail drugs feature an amide group. epo.org

Benzamides serve as versatile intermediates in organic synthesis and are core substructures in numerous pharmaceutical agents. google.comacs.org The amide functional group is capable of forming significant hydrogen bonding interactions, which is critical for molecular recognition at biological targets. nih.gov The most common method for synthesizing amides is the reaction between a carboxylic acid derivative, such as an acyl chloride, and an amine. nih.govbrainly.com

Distinctive Features and Research Context of N-Methyl Amide Functionality

The N-methyl amide is a specific type of secondary amide where a methyl group is attached to the nitrogen atom. oakwoodchemical.com This substitution has several important consequences for the molecule's properties. Unlike primary amides (-CONH₂) or secondary amides with an N-H bond, N-methyl amides cannot act as hydrogen bond donors, although the carbonyl oxygen can still act as a hydrogen bond acceptor. nih.gov

This alteration in hydrogen bonding capability can significantly impact a molecule's solubility, membrane permeability, and metabolic stability, properties that are critical for the pharmacokinetic profile of a drug. The N-methyl group also introduces steric bulk, which can influence the molecule's conformation and restrict rotation around the amide bond. nih.gov N-methyl amides are present in numerous natural products and pharmaceutical molecules, and the N-methylation of amides is a recognized strategy for improving pharmacological properties. nih.gov The synthesis of N-methyl amides is an area of active research, with a focus on developing efficient and atom-economical catalytic methods. nih.gov

Positioning N-Methyl-3,5-bis(trifluoromethyl)benzamide within the Landscape of Trifluoromethylated Aromatic Amides

This compound integrates the features of the three previously discussed chemical motifs. It is an aromatic amide distinguished by the presence of two highly electronegative trifluoromethyl groups on the phenyl ring and a methyl group on the amide nitrogen.

The synthesis of this compound would typically proceed via the nucleophilic acyl substitution of 3,5-bis(trifluoromethyl)benzoyl chloride with methylamine (B109427). brainly.com This is a standard and well-established method for forming N-methylbenzamides. doubtnut.com

Table 1: Properties of Precursor and Analogous Compounds

Compound Name CAS Number Molecular Formula Molar Mass ( g/mol ) Key Feature
3,5-Bis(trifluoromethyl)benzoyl chloride 785-56-8 C₉H₃ClF₆O 276.56 Key precursor for synthesis. sigmaaldrich.com
3,5-Bis(trifluoromethyl)benzamide (B1297820) 22227-26-5 C₉H₅F₆NO 257.13 Primary amide analog. sigmaaldrich.com
Methylamine 74-89-5 CH₅N 31.06 Nitrogen source for N-methylation.

The defining characteristic of this compound, when compared to its primary amide counterpart, 3,5-bis(trifluoromethyl)benzamide, is the substitution of an N-H proton with a methyl group. This modification eliminates its capacity as a hydrogen bond donor, which can profoundly alter its intermolecular interactions and, consequently, its physical and biological properties. nih.gov The two CF₃ groups make the aromatic ring highly electron-deficient and increase the molecule's lipophilicity. The 3,5-bis(trifluoromethyl)phenyl moiety itself is a recognized building block in the design of complex functional molecules, particularly in agrochemicals and pharmaceuticals, where it is used to enhance biological activity and stability. chemimpex.com Therefore, this compound stands as a specialized chemical entity, synthesized for research purposes to fine-tune molecular properties by combining the stability of trifluoromethyl groups with the specific conformational and bonding characteristics of an N-methyl amide.

Table 2: List of Compounds Mentioned

Compound Name
This compound
3,5-bis(trifluoromethyl)benzoyl chloride
3,5-bis(trifluoromethyl)benzamide
5-fluorouracil
flunitrazepam
fluoxetine
paroxetine
ciprofloxacin
mefloquine
fluconazole
Benzamide
N-methylpropionamide
N-methylbenzamide
Methylamine
3,5-bis(trifluoromethyl)-N-methylbenzylamine

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-3,5-bis(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F6NO/c1-17-8(18)5-2-6(9(11,12)13)4-7(3-5)10(14,15)16/h2-4H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKNPCENNHUVUFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F6NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301252150
Record name Benzamide, N-methyl-3,5-bis(trifluoromethyl)-
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Molecular Weight

271.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948294-23-3
Record name Benzamide, N-methyl-3,5-bis(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=948294-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, N-methyl-3,5-bis(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301252150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for N Methyl 3,5 Bis Trifluoromethyl Benzamide and Structural Analogues

Targeted Synthesis of N-Methyl-3,5-bis(trifluoromethyl)benzamide

The direct formation of this compound can be approached from several key starting materials. The choice of pathway often depends on the availability of precursors, desired scale, and reaction efficiency.

Amidation Reactions Employing 3,5-Bis(trifluoromethyl)benzoic Acid Derivatives and Methylamine (B109427)

The most direct and widely employed method for synthesizing benzamides is the reaction of a benzoic acid derivative with an amine. masterorganicchemistry.com Direct condensation between a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. masterorganicchemistry.com Therefore, activation of the carboxylic acid is a critical step.

A common and highly effective strategy involves the conversion of 3,5-bis(trifluoromethyl)benzoic acid into a more reactive acyl derivative, such as an acyl chloride. This is typically achieved by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. masterorganicchemistry.com The resulting 3,5-bis(trifluoromethyl)benzoyl chloride is a highly electrophilic species that readily reacts with methylamine in a nucleophilic acyl substitution reaction. pearson.comtardigrade.in An excess of methylamine or the addition of a non-nucleophilic base (e.g., triethylamine, pyridine) is typically required to neutralize the hydrochloric acid byproduct.

The reaction proceeds as follows:

Activation: 3,5-Bis(trifluoromethyl)benzoic acid is converted to 3,5-bis(trifluoromethyl)benzoyl chloride.

Amidation: The acyl chloride reacts with methylamine to form this compound.

This two-step, one-pot or sequential approach is a robust and high-yielding route to the target compound.

Derivatization Pathways from 3,5-Bis(trifluoromethyl)benzonitrile

Another potential precursor is 3,5-bis(trifluoromethyl)benzonitrile. nist.govnih.gov Synthesizing an N-substituted amide from a nitrile is less direct than starting from a carboxylic acid. The most common pathway involves the hydrolysis of the nitrile group (-C≡N) to a carboxylic acid (-COOH) under acidic or basic conditions. The resulting 3,5-bis(trifluoromethyl)benzoic acid can then be converted to the target amide as described in section 2.1.1.

Step 1: Hydrolysis 3,5-Bis(trifluoromethyl)benzonitrile is heated with an aqueous acid (e.g., H₂SO₄) or base (e.g., NaOH) to yield 3,5-bis(trifluoromethyl)benzoic acid.

Step 2: Amidation The obtained carboxylic acid is then activated and reacted with methylamine.

While this pathway is viable, it involves more steps than starting directly from the corresponding benzoic acid. Direct conversion of a nitrile to an N-substituted amide is challenging and not a standard synthetic transformation.

Synthetic Routes from 3,5-Bis(trifluoromethyl)benzyl Halides

Starting from a 3,5-bis(trifluoromethyl)benzyl halide, such as the chloride or bromide, presents a more complex synthetic challenge for obtaining the benzamide (B126). Direct conversion is not feasible. The benzyl (B1604629) halide must first be transformed into a precursor containing the required carbonyl group.

One plausible multi-step route involves:

Oxidation: The benzylic carbon of the 3,5-bis(trifluoromethyl)benzyl halide can be oxidized to a carboxylic acid using a strong oxidizing agent (e.g., potassium permanganate (B83412) or chromic acid). This converts the benzyl halide into 3,5-bis(trifluoromethyl)benzoic acid.

Amidation: The resulting benzoic acid is then subjected to amidation with methylamine, following the methods outlined in section 2.1.1.

Alternatively, a carbonylation reaction could be employed. This advanced method involves the introduction of a carbonyl group (CO) using transition-metal catalysis. For instance, a palladium-catalyzed carbonylation of the benzyl halide in the presence of methylamine could theoretically form the amide bond directly. However, such reactions are often complex and require careful optimization of catalysts, ligands, and reaction conditions.

A patent describes the synthesis of the related amine, 3,5-bis(trifluoromethyl)-N-methyl-benzylamine, by reacting 3,5-bis(trifluoromethyl)-benzyl chloride with aqueous methylamine. google.com It is crucial to distinguish this product (a benzylamine) from the target amide (a benzamide), which has a carbonyl group directly attached to the aromatic ring.

Modern Approaches for N-Methylamide Bond Formation Relevant to Trifluoromethylated Systems

Over the past decades, significant progress has been made in developing mild and efficient methods for amide bond formation, driven largely by the demands of peptide synthesis. These methods are particularly relevant for complex substrates like trifluoromethylated compounds.

Carboxylic Acid Activation Strategies for Amide Synthesis

Modern amide synthesis predominantly relies on the in-situ activation of carboxylic acids using coupling reagents. This approach avoids the need to isolate harsh intermediates like acyl chlorides. The presence of two electron-withdrawing trifluoromethyl groups on the phenyl ring increases the acidity of 3,5-bis(trifluoromethyl)benzoic acid, which can influence the choice of coupling reagent and reaction conditions.

Utilizing Coupling Reagents (e.g., 2-chloro-1-methylpyridinium (B1202621) iodide, N,N′-carbonyldiimidazole)

A variety of coupling reagents are available that facilitate amide bond formation under mild conditions with high yields and minimal side reactions.

N,N′-Carbonyldiimidazole (CDI): CDI is a versatile and easily handled crystalline solid used to activate carboxylic acids. masterorganicchemistry.com It reacts with a carboxylic acid to form a highly reactive acylimidazole intermediate. This intermediate then smoothly reacts with an amine (like methylamine) to yield the desired amide. The byproducts, imidazole (B134444) and carbon dioxide, are generally non-problematic and easily removed. The imidazole generated can also act as a base in the reaction.

CDI Reaction Mechanism
  • The carboxylic acid reacts with CDI to form an acylimidazole and release imidazole and CO₂.
  • The amine nucleophile attacks the carbonyl carbon of the acylimidazole.
  • The imidazole leaving group is displaced, forming the final amide product.
  • 2-Chloro-1-methylpyridinium iodide (Mukaiyama Reagent): This reagent is another powerful tool for forming ester and amide bonds. It activates the carboxylic acid, allowing for reaction with nucleophiles under mild conditions. In the presence of a base like triethylamine, the Mukaiyama reagent reacts with the carboxylic acid to form a reactive pyridinium (B92312) ester. This active ester is then readily attacked by the amine to form the amide. This method is noted for its high efficiency and for proceeding with low racemization in chiral substrates.

    Coupling ReagentAbbreviationKey FeaturesByproducts
    N,N′-CarbonyldiimidazoleCDIMild conditions, easy to handle solid, clean reaction.Imidazole, Carbon Dioxide
    2-Chloro-1-methylpyridinium iodideMukaiyama ReagentHigh efficiency, low racemization, suitable for complex molecules.1-Methyl-2-pyridone, Iodide and Chloride salts

    These modern coupling strategies offer significant advantages for the synthesis of this compound, providing high yields and operational simplicity while avoiding the use of more hazardous reagents like thionyl chloride.

    Direct Condensation via Catalytic Methods (e.g., Zirconyl Chloride)

    Direct amidation via the condensation of a carboxylic acid and an amine is an atom-economical approach to amide bond formation. While traditionally requiring harsh conditions or stoichiometric activating agents, modern catalytic methods have enabled this transformation under milder conditions. Zirconium-based catalysts, in particular, have shown promise in facilitating amide synthesis. For instance, zirconocene (B1252598) dichloride has been used to catalyze the transamidation of primary amides with amines. sigmaaldrich.com

    The direct synthesis of this compound would involve the condensation of 3,5-bis(trifluoromethyl)benzoic acid with methylamine. Zirconium-based catalysts, noted for their oxophilicity, can activate the carboxylic acid group, facilitating nucleophilic attack by the amine. acs.org While specific literature detailing the use of zirconyl chloride for this exact transformation is sparse, related processes suggest its feasibility. For example, Schwartz's reagent (Cp₂Zr(H)Cl) has been effectively used to reduce tertiary amides to aldehydes, proceeding through a stable zirconacycle intermediate that highlights the interaction between zirconium and the amide moiety. nih.gov This underlying reactivity supports the potential for zirconium compounds to catalyze the forward reaction of amide formation. Mechanistically, the reaction could involve the formation of a zirconium-carboxylate species, which is then susceptible to aminolysis.

    A related approach is the Zr-catalyzed hydroboration of amides to yield amines, a process that involves C-N bond cleavage and reforming, underscoring the ability of zirconium catalysts to activate the amide bond. eurekalert.org

    Protecting Group Strategies for Selective N-Methylation and Subsequent Deprotection

    An alternative route to this compound involves the initial synthesis of the primary amide, 3,5-bis(trifluoromethyl)benzamide (B1297820), followed by selective N-methylation. This strategy is crucial when direct amidation with methylamine is low-yielding or when the starting materials are more readily available for producing the primary amide first. The primary challenge in this approach is achieving mono-methylation and avoiding the formation of over-alkylated byproducts. nih.gov

    Several strategies have been developed for the mono-selective N-methylation of amides. nih.govorganic-chemistry.org One effective method employs quaternary ammonium salts, such as phenyl trimethylammonium iodide (PhMe₃NI), as safe and easy-to-handle solid methylating agents. organic-chemistry.orgacs.org This reaction proceeds with high selectivity for mono-methylation, tolerates a wide range of functional groups, and provides high yields. organic-chemistry.orgacs.org

    For more complex substrates, particularly in peptide synthesis, protecting group strategies are essential. jocpr.comcreative-peptides.com A common method involves protecting the amide nitrogen with a group that facilitates methylation and can be removed under orthogonal conditions. The o-nitrobenzenesulfonyl (o-NBS) group is a well-established choice; it increases the acidity of the N-H proton, allowing for methylation under mild basic conditions. creative-peptides.comnih.gov After methylation, the o-NBS group can be cleaved using a thiol, such as mercaptoethanol, to reveal the N-methylated amide. nih.gov Another protecting group used for this purpose is the N-trifluoroacetamide (Tfa) group, which can be selectively methylated on-resin and subsequently removed by reduction with sodium borohydride (B1222165). researchgate.net

    Alkylation MethodMethylating AgentKey FeaturesTypical DeprotectionReference
    Direct Mono-methylationPhenyl trimethylammonium iodide (PhMe₃NI)High monoselectivity; safe, solid reagent; high yields.Not applicable acs.org, organic-chemistry.org
    o-NBS Protecting GroupMethyl iodide or Dimethyl sulfateActivates N-H for methylation; widely used in solid-phase synthesis.Thiol reagents (e.g., mercaptoethanol). nih.gov, creative-peptides.com
    Tfa Protecting GroupMitsunobu reaction (e.g., with MeOH)Applicable for on-resin peptide modification; orthogonal to many standard protecting groups.Sodium borohydride (NaBH₄). researchgate.net

    Oxidative Amidation and Aminocarbonylation Approaches

    Modern synthetic chemistry offers powerful alternatives to traditional condensation reactions for amide synthesis. Oxidative amidation and aminocarbonylation are two such approaches that build the amide bond through different mechanistic pathways, often starting from precursors other than carboxylic acids.

    Oxidative Amidation allows for the direct coupling of an aldehyde with an amine source to form an amide in a formal oxidative process. nih.gov For the synthesis of this compound, this would involve the reaction of 3,5-bis(trifluoromethyl)benzaldehyde (B1330352) with methylamine or its salt. This transformation is typically mediated by a catalyst and an oxidant. Copper-catalyzed systems are common, using oxidants like tert-butyl hydroperoxide (TBHP). acs.orgorganic-chemistry.org The reaction can be performed with amine hydrochloride salts, which are more resistant to competing oxidation than free amines. acs.orgorganic-chemistry.org The proposed mechanism involves the initial formation of a carbinolamine intermediate from the aldehyde and amine, which is then oxidized by the catalytic system to the final amide product. acs.org Various metal-free oxidative amidation processes have also been developed. nih.govorganic-chemistry.org

    Aminocarbonylation is a transition-metal-catalyzed reaction that incorporates a molecule of carbon monoxide (CO) and an amine into an organic substrate, typically an aryl halide. To synthesize this compound, this approach would likely start from 1-halo-3,5-bis(trifluoromethyl)benzene. Palladium catalysis is the standard for this transformation, efficiently coupling the aryl halide, CO, and an amine (methylamine in this case) to yield the corresponding benzamide. organic-chemistry.orgresearchgate.net The process tolerates a wide variety of functional groups and has been successfully applied to less reactive aryl chlorides. researchgate.net Recent advancements have also explored nickel catalysis for the aminocarbonylation of aryl halides with nitroarenes, which serve as the amine source after in situ reduction. researchgate.netrsc.org

    MethodTypical Starting MaterialsCatalyst/ReagentsKey AdvantagesReference
    Oxidative Amidation3,5-bis(trifluoromethyl)benzaldehyde + Methylamine HClCuI / TBHPDirect use of aldehydes; avoids pre-oxidation to carboxylic acid. acs.org, organic-chemistry.org
    Aminocarbonylation1-halo-3,5-bis(trifluoromethyl)benzene + Methylamine + COPalladium complex (e.g., Pd(OAc)₂)High functional group tolerance; direct incorporation of carbonyl group. organic-chemistry.org, researchgate.net
    Redox-Economical Aminocarbonylation3,5-bis(trifluoromethyl)phenylboronic acid + Nitroarene + COPalladium complexNo external oxidant or reductant needed. acs.org

    N-Trifluoromethyl Amide Synthesis through Isothiocyanate Intermediates

    While the primary subject is an N-methyl amide, the synthesis of its structural analogue, an N-trifluoromethyl amide, involves distinct and advanced methodologies. N-trifluoromethyl amides have emerged as important functional groups in their own right. nih.gov A notable strategy for their synthesis proceeds through isothiocyanate intermediates. nih.govresearchgate.net

    This method avoids the direct and often challenging trifluoromethylation of an amide nitrogen. Instead, an isothiocyanate (R-N=C=S) is treated with a fluoride (B91410) source, such as silver fluoride (AgF). nih.govresearchgate.net The AgF mediates a desulfurization-fluorination process, converting the isothiocyanate into a reactive N-trifluoromethyl intermediate. This intermediate is then acylated in situ by a carboxylic acid derivative, such as an acyl halide or ester, to furnish the final N-trifluoromethyl amide. researchgate.net This strategy provides a versatile platform for generating a wide array of N-trifluoromethyl amides from readily available isothiocyanates and carboxylic acid derivatives under mild conditions. nih.gov The synthesis of N-trifluoromethyl-3,5-bis(trifluoromethyl)benzamide would thus involve the reaction of 3,5-bis(trifluoromethyl)benzoyl chloride with an appropriate N-trifluoromethylating reagent generated from an isothiocyanate precursor. researchgate.net

    Introduction of Trifluoromethyl Moieties onto Benzamide Scaffolds

    The direct introduction of trifluoromethyl groups onto an existing aromatic scaffold is a highly sought-after transformation in medicinal chemistry. nih.gov This late-stage functionalization allows for the rapid diversification of drug candidates and the study of structure-activity relationships. Several methods have been developed for the trifluoromethylation of benzamide precursors.

    Site-Selective Trifluoromethylation of Benzamide Precursors

    Achieving regioselectivity in C-H functionalization is a major synthetic challenge. For the trifluoromethylation of benzamides, this is often accomplished by using a directing group attached to the amide nitrogen. This group coordinates to a metal catalyst, positioning it to activate a specific C-H bond on the benzamide ring, typically at the ortho position.

    A highly effective strategy employs an 8-aminoquinoline (B160924) moiety as a bidentate directing group. rsc.orgrsc.org In the presence of a copper catalyst and a CF₃ source like Togni's reagent II, this system facilitates highly mono-selective ortho-trifluoromethylation of the benzamide ring. rsc.orgrsc.org The reaction tolerates a wide variety of functional groups, enabling the efficient synthesis of diverse ortho-trifluoromethylated benzamides. rsc.org Another approach utilizes aryl sulfonium (B1226848) salts, which can be generated site-selectively on an arene and then subjected to a photoredox-catalyzed cross-coupling with a copper-based trifluoromethyl reagent to install the CF₃ group. nih.gov

    Radical Trifluoromethylation via Iminium Activation

    Radical trifluoromethylation offers a complementary approach to metal-catalyzed methods. A key challenge in radical C-H trifluoromethylation of arenes is the lack of site-selectivity. researchgate.netresearchgate.netnih.gov However, a novel strategy has been developed for the para-selective trifluoromethylation of benzamide derivatives through iminium activation. researchgate.netnih.gov

    In this method, the benzamide is activated, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net This activation renders the aromatic ring susceptible to attack by a nucleophilic radical, such as the trifluoromethyl radical (•CF₃). The reaction proceeds via a radical-type nucleophilic substitution pathway, a contrast to the more common electrophilic substitution. researchgate.net This iminium activation strategy directs the trifluoromethylation almost exclusively to the para position of the benzamide ring, providing a powerful tool for synthesizing specific isomers. researchgate.netnih.gov

    Selective C-F Bond Transformations within Trifluoromethyl Groups for Derivatization

    The derivatization of trifluoromethyl (CF3) groups on aromatic rings represents a significant strategy for modulating the physicochemical and biological properties of molecules. nih.govmdpi.com While the CF3 group is known for its high metabolic stability due to the strength of the C-F bond, the selective transformation of a single C-F bond to introduce new functionalities offers a powerful tool for creating structural analogues. mdpi.comrsc.org This process allows for the conversion of readily available trifluoromethylarenes into aryldifluoromethyl (ArCF2R) compounds, which are valuable motifs in pharmaceutical and agrochemical research. rsc.orgacs.org The development of methods to achieve this selective monofunctionalization is challenging because the C-F bond is exceptionally strong, and the resulting difluoromethylated product is often more reactive than the starting trifluoromethylarene. rsc.org

    Recent advancements have focused on overcoming these challenges, primarily through strategies involving single-electron transfer (SET), photoredox catalysis, and transition-metal catalysis to generate and intercept difluorobenzyl radical intermediates. nih.govrsc.orgccspublishing.org.cn These reactive intermediates can then engage in a variety of bond-forming reactions, providing access to a diverse array of difluoroalkylaromatics. nih.gov

    Photocatalytic Approaches

    Visible-light photoredox catalysis has emerged as a key technology for the selective activation of a single C-F bond in trifluoromethylarenes. acs.org In one approach, the combination of a photosensitizer with a Lewis acid enables the single C(sp³)–F functionalization of trifluoromethylarenes with good chemoselectivity. acs.org Mechanistic studies suggest that an in-situ generated borenium cation acts as a key intermediate for cleaving the C-F bond. acs.org Another strategy utilizes an iridium photocatalyst to facilitate an endergonic electron transfer, generating an arene radical anion that lies outside the catalyst's reduction potential. nih.gov This reactive intermediate fragments, releasing a fluoride ion and forming a difluorobenzylic radical, which can be trapped by reagents like alkene feedstocks or a hydrogen atom source. nih.gov This method provides a general pathway to synthesize both aryl-CF2R and aryl-CF2H compounds. nih.gov

    Transition Metal-Catalyzed Reductions

    Catalytic methods for the direct reduction of ArCF3 to ArCF2H have been developed, representing a significant advance over stoichiometric reductions using alkali earth metals. rsc.org These methods achieve the highly selective activation of a single C-F bond. rsc.org The development of such catalytic processes is crucial for efficiently diversifying the vast number of commercially available trifluoromethylarenes for applications in medicinal chemistry. rsc.org

    Radical-Mediated Functionalizations

    The generation of radical intermediates from trifluoromethyl groups is a versatile strategy for their derivatization. ccspublishing.org.cn Defluorinative functionalization can proceed through radical pathways, which offer different reactivity compared to ionic intermediates. researchgate.net For example, photoredox-catalyzed radical defluorinative borylation of trifluoromethyl alkenes has been reported, showcasing the potential to introduce valuable functional groups like boranes. ccspublishing.org.cn Similarly, the functionalization of trifluoromethylarenes can be achieved under reductive conditions, using methods like electrochemical reduction or magnesium metal, which proceed via radical intermediates. ccspublishing.org.cn These approaches enable the direct conversion of C-F bonds into C-C, C-H, or C-heteroatom bonds.

    The table below summarizes various methodologies for the selective transformation of trifluoromethyl groups, which could be applied to derivatize this compound and its analogues.

    Table 1: Methodologies for Selective C-F Bond Derivatization of Trifluoromethylarenes

    Methodology Reagents & Conditions Transformation Potential Product from an Ar-CF₃ Substrate Reference
    Photoredox/Lewis Acid Catalysis Photocatalyst, Lewis Acid (e.g., B(C₆F₅)₃), Visible Light Hydrodefluorination (Ar-CF₃ → Ar-CF₂H) N-Methyl-3-(difluoromethyl)-5-(trifluoromethyl)benzamide acs.org
    Iridium Photocatalysis fac-Ir(ppy)₃, Hantzsch Ester, Base Hydrodefluorination (Ar-CF₃ → Ar-CF₂H) N-Methyl-3-(difluoromethyl)-5-(trifluoromethyl)benzamide nih.gov
    Iridium Photocatalysis with Alkenes fac-Ir(ppy)₃, Alkene (e.g., Styrene) Defluoroalkylation (Ar-CF₃ → Ar-CF₂-Alkyl) N-Methyl-3-(2,2-difluoro-2-phenylethyl)-5-(trifluoromethyl)benzamide nih.govrsc.org
    Transition-Metal Catalyzed Reduction Transition Metal Catalyst (e.g., Palladium) Hydrodefluorination (Ar-CF₃ → Ar-CF₂H) N-Methyl-3-(difluoromethyl)-5-(trifluoromethyl)benzamide rsc.org

    | Radical Borylation | NHC-BH₃, Photocatalyst, Visible Light | Defluoroborylation (Ar-CF₃ → Ar-CF₂-Boryl) | N-Methyl-3-(difluoroborylmethyl)-5-(trifluoromethyl)benzamide | ccspublishing.org.cn |

    Mechanistic and Theoretical Investigations of N Methyl 3,5 Bis Trifluoromethyl Benzamide Reactivity

    Elucidation of Reaction Pathways Involving the N-Methyl Benzamide (B126) Core

    The reactivity of the n-methyl benzamide core in this highly fluorinated system is a subject of significant interest. The strong inductive effect of the trifluoromethyl groups profoundly influences the electron density at the carbonyl carbon and the amide nitrogen, thereby dictating the course of various chemical transformations.

    Studies on Diastereoselective Cyclization Processes Promoted by N-Methoxy-N-methyl-3,5-bis(trifluoromethyl)benzamide Derivatives

    While specific studies on the diastereoselective cyclization of N-methoxy-N-methyl-3,5-bis(trifluoromethyl)benzamide are not extensively documented, the reactivity of related N-methoxy-N-methylamides (Weinreb amides) in cyclization reactions provides a strong basis for predicting their behavior. For instance, a Pd(0)-catalyzed three-component reaction involving β-CF3-1,3-enynamides, sulfamides, and aryl iodides has been shown to produce fluorinated 3-pyrroline (B95000) aminals through a cascade hydroamidation/Heck/Tsuji–Trost process. acs.orgacs.org This reaction proceeds via a γ-CF3-allenamide intermediate, which then undergoes intramolecular nucleophilic attack. acs.org The regioselectivity and success of such cyclizations are highly dependent on the electronic nature of the substrates and the reaction conditions. The powerful electron-withdrawing nature of the 3,5-bis(trifluoromethyl)phenyl group would be expected to significantly influence the stability and reactivity of any charged intermediates, thereby impacting the diastereoselectivity of the cyclization.

    In a related context, organocatalyzed diastereoselective cyclization of β-alkyl nitroolefins with alkylidene malononitriles has been demonstrated to yield highly strained azetidine (B1206935) nitrones. This process involves a sequence of Michael addition, cyclization, and a 1,3-sigmatropic shift, highlighting the potential for complex, stereocontrolled ring-forming reactions in the presence of suitable activating groups.

    Analysis of Nucleophilic and Electrophilic Reactivity Profiles

    The nucleophilic and electrophilic character of n-Methyl-3,5-bis(trifluoromethyl)benzamide is dominated by the electronic effects of the trifluoromethyl groups. The carbonyl carbon is rendered highly electrophilic due to the strong electron-withdrawing nature of the 3,5-bis(trifluoromethyl)phenyl ring. This enhanced electrophilicity makes the amide susceptible to nucleophilic attack. The relative reactivity of carbonyl-containing functional groups in addition-elimination reactions is significantly influenced by the nature of the leaving group and its electron-donating or -withdrawing properties. saskoer.ca In the case of amides, the nitrogen atom is generally considered an electron-donating group, which can decrease the electrophilicity of the carbonyl carbon through resonance. saskoer.caquora.com However, the powerful inductive effect of the two CF3 groups in this compound counteracts this, making the carbonyl carbon significantly more susceptible to nucleophilic attack compared to non-fluorinated benzamides.

    Conversely, the electron density on the aromatic ring is greatly diminished, deactivating it towards electrophilic aromatic substitution. Any electrophilic attack would be directed to the meta positions relative to the amide group, although the reaction would be significantly slower than for benzene (B151609). The nitrogen atom of the amide can act as a weak base, but its basicity is considerably reduced by the delocalization of its lone pair into the electron-deficient carbonyl group. quora.com

    Radical Intermediates and Their Transformations

    The involvement of radical intermediates in reactions of trifluoromethylated aromatic compounds is a well-established area of study. The photochemical reactivity of some trifluoromethyl aromatic amines, for example, has been shown to proceed via defluorination through a nucleophilic substitution of fluoride (B91410) by water, a process that can involve radical pathways. nih.gov While direct studies on radical intermediates of this compound are limited, research on related systems provides valuable insights. For instance, the direct C-H trifluoromethylation of benzamide derivatives can proceed via a radical pathway, often with challenges in controlling site-selectivity. nih.gov

    The formation of radical species can be induced photochemically or through the use of radical initiators. researchgate.net In the context of this compound, radical abstraction of a hydrogen atom from the N-methyl group could lead to a nitrogen-centered radical. The stability and subsequent transformations of such a radical would be influenced by the electronic environment of the molecule. Furthermore, reactions involving the generation of a trifluoromethyl radical in the presence of this benzamide could lead to addition or substitution reactions, with the regioselectivity being governed by the electronic landscape of the aromatic ring.

    Role of Bis(trifluoromethyl) Substitution on Reaction Selectivity and Kinetics

    The two trifluoromethyl groups at the 3 and 5 positions of the phenyl ring play a pivotal role in controlling both the selectivity (stereocontrol and regiocontrol) and the kinetics of reactions involving this compound.

    Stereocontrol and Regiocontrol in Asymmetric Transformations

    The 3,5-bis(trifluoromethyl)phenyl group is frequently incorporated into chiral ligands and catalysts for asymmetric synthesis. Its steric bulk and electronic properties are instrumental in creating a well-defined chiral environment around a metal center, which in turn dictates the stereochemical outcome of a reaction. For example, chiral ligands bearing this moiety have been employed in asymmetric catalysis to achieve high enantioselectivity. google.com

    In reactions where the 3,5-bis(trifluoromethyl)phenyl group is part of the substrate, it can exert significant stereocontrol. For instance, in the asymmetric reduction of ketones bearing this group, high enantiomeric excesses have been achieved using biocatalysts. nih.gov The steric hindrance provided by the two trifluoromethyl groups can effectively block one face of the molecule from the approaching reagent, leading to a preferred stereoisomer.

    Regiocontrol is also heavily influenced by the electronic nature of the bis(trifluoromethyl)phenyl group. In electrophilic aromatic substitution reactions, the strong deactivating and meta-directing nature of the trifluoromethyl groups would direct incoming electrophiles to the positions ortho to the amide and meta to the trifluoromethyl groups, although such reactions are generally disfavored. nih.gov In nucleophilic aromatic substitution reactions, the presence of these strong electron-withdrawing groups can activate the ring towards attack, with the positions ortho and para to the trifluoromethyl groups being the most likely sites for substitution.

    Electronic Effects on Reaction Centers and Transition State Stabilization

    The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry, primarily acting through a strong inductive effect. rsc.org The presence of two such groups on the phenyl ring of this compound has profound electronic consequences. It significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the molecule, making it a better electron acceptor. rsc.orgmdpi.com

    This electronic perturbation directly affects the reactivity of adjacent functional groups. As previously mentioned, the carbonyl carbon becomes more electrophilic, and the aromatic ring becomes more susceptible to nucleophilic attack. Kinetic studies on the hydrolysis of N-(hydroxymethyl)benzamide derivatives have shown that the addition of electron-withdrawing groups to the aromatic ring increases the rate of both acid- and base-catalyzed reactions. bohrium.com

    Furthermore, the bis(trifluoromethyl)phenyl group can play a crucial role in stabilizing transition states. In reactions involving the formation of an anionic or electron-rich intermediate, the strong electron-withdrawing nature of the trifluoromethyl groups can delocalize the negative charge, thereby stabilizing the transition state and lowering the activation energy of the reaction. Computational studies on related tris{bis(trifluoromethyl)phenyl}boranes have shown that the LUMOs have significant contributions from the phenyl π-systems, indicating effective delocalization of electron density. rsc.org This ability to stabilize charged intermediates is a key factor in the use of 3,5-bis(trifluoromethyl)phenyl-containing compounds in catalysis and as substrates in a variety of chemical transformations. rsc.org

    Catalytic Mechanisms of this compound-Derived Organocatalysts

    Organocatalysts incorporating the this compound structure leverage the acidic N-H group to activate substrates through hydrogen bonding. This non-covalent interaction plays a pivotal role in a variety of chemical transformations.

    The core of the catalytic action of 3,5-bis(trifluoromethyl)benzamide-derived catalysts lies in their ability to form strong and specific hydrogen bonds with substrates. A notable example is the use of an epi-quinine-derived 3,5-bis(trifluoromethyl)benzamide (B1297820) as a highly efficient organocatalyst in the asymmetric nitro-Michael reaction. nih.gov This catalyst effectively facilitates the addition of 5-substituted 2(3-H)-furanones to a diverse range of nitroalkenes. nih.gov

    The high catalytic activity is attributed to the specific interactions between the catalyst and the substrates, as elucidated by Density Functional Theory (DFT) calculations. nih.gov The benzamide's N-H group, made highly acidic by the two CF₃ groups, forms a strong hydrogen bond with the nitro group of the nitroalkene. Simultaneously, the quinuclidine (B89598) nitrogen of the catalyst acts as a Brønsted base, deprotonating the furanone to generate the active nucleophile. This dual activation, where the catalyst engages both the electrophile and the nucleophile, is crucial for the reaction's success.

    Computational studies, such as Molecular Electrostatic Potential (MEP) analysis on related structures like N-(3,5-bis(trifluoromethyl)benzyl)stearamide, reveal a significant electron-deficient region around the amide proton. mdpi.com This high positive potential confirms its strong propensity to act as a hydrogen bond donor, thereby activating electrophilic substrates by increasing their susceptibility to nucleophilic attack. The interaction effectively stabilizes the transition state of the reaction, lowering the activation energy and accelerating the transformation.

    The catalyst's performance in the nitro-Michael reaction is summarized in the table below, showcasing its effectiveness with very low catalyst loadings. nih.gov

    EntryNitroalkene SubstrateCatalyst Loading (mol %)Yield (%)Diastereomeric Ratio (syn/anti)Enantiomeric Excess (ee, %)
    1β-Nitrostyrene1>99>98:296
    24-Chloro-β-nitrostyrene199>98:297
    32-Chloro-β-nitrostyrene1>99>98:298
    44-Methyl-β-nitrostyrene1>99>98:296
    5(E)-1-Nitro-3-phenylprop-1-ene593>98:292
    6(E)-3,3-Dimethyl-1-nitrobut-1-ene590>98:288

    Table 1: Performance of an epi-quinine-derived 3,5-bis(trifluoromethyl)benzamide catalyst in the asymmetric nitro-Michael reaction of γ-butyrolactone with various nitroalkenes. nih.gov

    The design of new and effective organocatalysts based on the 3,5-bis(trifluoromethyl)benzamide scaffold is guided by several key principles derived from mechanistic understanding and structure-activity relationship (SAR) studies.

    Enhancement of Hydrogen-Bonding Acidity : The primary design feature is the 3,5-bis(trifluoromethyl)phenyl group itself. The two electron-withdrawing CF₃ groups are essential for enhancing the acidity of the amide N-H, making it a potent hydrogen-bond donor. SAR analyses of related compounds have shown that the electronic characteristics of substituents on the benzamide ring have a critical impact on catalyst activity. nih.gov For instance, replacing the trifluoromethyl groups with dinitro groups can also yield potent catalysts, indicating that strong electron-withdrawing properties are paramount. nih.gov

    Incorporation of a Basic Site for Dual Activation : Many successful catalysts are bifunctional. Combining the acidic benzamide N-H with a strategically positioned basic group (e.g., a tertiary amine like in cinchona alkaloids) allows for the simultaneous activation of both the electrophile and the nucleophile. nih.gov This cooperative catalysis significantly lowers the reaction's activation barrier. The geometry and rigidity of the scaffold connecting the acidic and basic sites are crucial for achieving high stereocontrol.

    Steric and Lipophilic Tuning : The steric and lipophilic properties of the catalyst framework play a vital role in creating a well-defined chiral pocket around the active site. This pocket dictates the orientation of the substrates during the reaction, which is fundamental for high enantioselectivity. Modifications to the benzamide moiety can influence these characteristics, thereby affecting both catalyst activity and selectivity. nih.gov For example, introducing different substituents can alter the lipophilicity, which can be crucial for solubility and interactions in various solvent systems.

    Modular Synthesis : An effective design strategy involves a modular approach, where different components of the catalyst can be easily varied. For instance, a synthetic route that allows for diverse aromatic or aliphatic groups to be attached to the amide nitrogen enables the rapid generation of a library of catalysts. This facilitates the optimization of the catalyst for a specific reaction by fine-tuning its steric and electronic properties. The synthesis of various pyrazole (B372694) derivatives starting from 3',5'-bis(trifluoromethyl)acetophenone (B56603) demonstrates such a modular approach to creating complex molecules with this key functional group. nih.gov

    By adhering to these principles, researchers can rationally design novel organocatalysts that harness the powerful hydrogen-bonding capabilities of the this compound motif for a wide range of asymmetric transformations.

    Computational Chemistry and Advanced Theoretical Modeling of N Methyl 3,5 Bis Trifluoromethyl Benzamide

    Density Functional Theory (DFT) Applications

    Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. For molecules structurally similar to n-Methyl-3,5-bis(trifluoromethyl)benzamide, DFT calculations, often using the B3LYP functional with various basis sets, have been instrumental in elucidating their fundamental chemical nature.

    The geometry of a molecule is fundamental to its chemical behavior. DFT calculations are routinely used to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. For aryl amides, a key feature is the relative orientation of the aromatic ring and the amide plane.

    In studies of related benzamides, such as N-[4-(trifluoromethyl)phenyl]benzamide, DFT calculations have shown that the aryl rings are tilted with respect to each other. nih.gov For the isolated molecules, these calculations predict tilt angles of approximately 30 degrees. nih.gov However, in the solid state, as determined by X-ray crystallography, the observed tilt is closer to 60 degrees. nih.gov This discrepancy highlights the significant influence of intermolecular forces, such as hydrogen bonding and π-stacking, in the crystal lattice, which can alter the conformational preferences of the molecule from its gas-phase, lowest-energy state. nih.gov

    For a related compound, N-(3,5-bis(trifluoromethyl)benzyl)stearamide, geometry optimization was performed using the B3LYP method with a 6-311+G(d,p) basis set in the gas phase. mdpi.com This level of theory provides a reliable prediction of bond lengths and angles. It is anticipated that for this compound, the benzamide (B126) core would exhibit a planar geometry due to resonance stabilization. The N-methyl group and the 3,5-bis(trifluoromethyl)phenyl group will adopt a conformation that minimizes steric hindrance.

    Table 1: Comparison of Calculated and Experimental Geometries for a Related Aryl Amide

    ParameterDFT Calculation (Isolated Molecule)Experimental (Crystal Structure)
    Aryl Ring Tilt Angle~30°~60°
    Amide Plane/Phenyl Ring Angle~27°~29°

    Data extrapolated from studies on analogous benzamide structures. nih.gov

    The electronic properties of a molecule are crucial for understanding its reactivity and intermolecular interactions. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides key insights.

    In a computational study of N-(3,5-bis(trifluoromethyl)benzyl)stearamide, the HOMO was found to be located primarily on the amide nitrogen, indicating this as a site for electron donation. mdpi.com The LUMO, conversely, was distributed over the 3,5-bis(trifluoromethyl)phenyl moiety. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity. For the stearamide derivative, a high HOMO-LUMO gap of 5.54 eV was calculated, indicating a stable molecule. mdpi.com

    Table 2: Frontier Molecular Orbital Energies for a Related Benzamide Derivative

    OrbitalEnergy (eV)
    HOMOValue not explicitly stated, but localization described
    LUMOValue not explicitly stated, but localization described
    HOMO-LUMO Gap5.54

    Data from a study on N-(3,5-bis(trifluoromethyl)benzyl)stearamide. mdpi.com

    DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. These theoretical spectra are invaluable for the interpretation and assignment of experimental data.

    For N-(3,5-bis(trifluoromethyl)benzyl)stearamide, DFT calculations at the B3LYP/6-311+G(d,p) level of theory were used to compute the vibrational frequencies. mdpi.com The calculated frequencies are often systematically overestimated and are therefore scaled by an empirical factor to better match experimental values. In the study of the stearamide derivative, the scaled computed frequencies for key functional groups showed good agreement with the experimental FT-IR spectrum. mdpi.com For instance, the characteristic C=O stretching vibration was predicted and observed, as were the vibrations associated with the C-N bond and the C-F bonds of the trifluoromethyl groups. mdpi.com

    Table 3: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Related Benzamide

    Vibrational ModeExperimental FrequencyCalculated (Scaled) Frequency
    N-H Stretch3290.543642.71
    C=O Stretch1647.481739.37
    C-N-H In-plane Deformation1557.521536.04
    C-N Stretch1285.091280.41
    Asymmetric C-F Stretch1174.981169.85
    Symmetric C-F Stretch1115.401123.66

    Data from a study on N-(3,5-bis(trifluoromethyl)benzyl)stearamide. mdpi.com

    Molecular Dynamics Simulations for Dynamic Behavior

    While specific molecular dynamics (MD) simulation studies on this compound are not documented in the reviewed literature, this computational technique would be highly valuable for understanding the dynamic behavior of the molecule. MD simulations could provide insights into conformational flexibility, the dynamics of intermolecular interactions in different environments (e.g., in solution or in a biological system), and the time-dependent behavior of the molecule. For a compound like this, MD could be used to explore its interactions with biological macromolecules, such as enzymes or receptors, which is a common application for benzamide derivatives.

    Quantum Chemical Descriptors for Reactivity and Interaction Analysis

    Quantum chemical descriptors are numerical values derived from computational calculations that quantify various aspects of a molecule's reactivity and electronic structure. These descriptors are useful for developing quantitative structure-activity relationships (QSAR).

    Analysis of Intermolecular Interactions and Non-Covalent Bonding

    The way molecules interact with each other is governed by non-covalent interactions, which are crucial in determining the properties of materials in the condensed phase and in biological systems. These interactions include hydrogen bonding, halogen bonding, and π-π stacking.

    In the crystal structures of related aryl amides, N-H···O hydrogen bonding is a dominant intermolecular interaction, leading to the formation of chains or networks of molecules. nih.gov The presence of the trifluoromethyl groups on the phenyl ring of this compound would significantly influence its intermolecular interactions. The fluorine atoms can participate in halogen bonding, and the electron-deficient nature of the aromatic ring can affect its π-stacking interactions with other aromatic systems. Hirshfeld surface analysis is a computational technique that can be used to visualize and quantify these intermolecular contacts in a crystal lattice. nih.gov

    Characterization of Hydrogen Bonds, Including C-H···F Interactions in Molecular Crystals

    In the absence of strong hydrogen bond donors like N-H or O-H in N-methylated benzamides, the stability of the crystal packing is predominantly governed by a network of weak intermolecular interactions. researchgate.net Computational studies, particularly using methods like the PIXEL method for calculating interaction energies, have been instrumental in dissecting these complex networks. For trifluoromethyl-substituted N-methyl-N-phenylbenzamides, which are structurally related to this compound, detailed analyses reveal the co-operative interplay of various weak hydrogen bonds, including C-H···O=C, C-H···π, and C(sp²)/(sp³)-H···F-C(sp³) interactions. researchgate.net

    The trifluoromethyl (CF₃) group, often considered a weak hydrogen bond acceptor, plays a significant role in forming distinct molecular motifs within the crystal lattice. researchgate.net The electrostatic contribution to these weak hydrogen bonds has been observed to follow the descending order: C-H···O=C > C-H···F-C(sp³) > C-H···π. researchgate.net This indicates that while C-H···F interactions are a factor in the molecular assembly, the C-H···O=C interactions, which are shorter and more directional, provide a more substantial electrostatic contribution to the total stabilization energy. researchgate.net

    Below is a table summarizing typical interaction energies for different types of weak hydrogen bonds found in the crystal structures of related trifluoromethyl-substituted N-methyl-N-phenylbenzamides, as calculated by the PIXEL method.

    Interaction TypeCoulombic Energy (kcal/mol)Polarization Energy (kcal/mol)Dispersion Energy (kcal/mol)Repulsion Energy (kcal/mol)Total Interaction Energy (kcal/mol)
    C-H···O=C-3.5 to -4.5-1.0 to -1.5-2.0 to -3.02.5 to 3.5-4.0 to -5.5
    C(sp³)-H···F-C(sp³)-0.8 to -1.5-0.3 to -0.6-1.5 to -2.51.0 to 2.0-1.6 to -2.6
    C-H···π-1.0 to -2.0-0.5 to -1.0-3.0 to -4.52.0 to 3.0-2.5 to -4.5

    Note: The energy values in the table are representative ranges derived from computational studies on closely related N-methyl-N-phenylbenzamide structures and serve to illustrate the relative strengths of these interactions. researchgate.net

    Aromatic Stacking and Dispersion Interactions

    The presence of bulky, electron-withdrawing trifluoromethyl groups on an aromatic ring significantly influences its stacking behavior. d-nb.info Despite the steric hindrance posed by the CF₃ groups, which can prevent the aromatic rings from being co-planar, π-π stacking interactions are still observed in the crystal structures of compounds bearing 3,5-bis(trifluoromethyl)benzyl moieties. d-nb.inforesearchgate.net These are not classical stacking interactions but are often described as non-classical, parallel-displaced, or T-shaped arrangements. d-nb.inforesearchgate.netnih.gov

    Computational and X-ray diffraction studies show that the assembly of these electron-deficient aromatic systems is heavily supported by a combination of weak interactions, including lone-pair F···π and F···F contacts, which act as controlling factors. d-nb.inforesearchgate.net For instance, in some crystal packings, an off-center parallel arrangement is induced by F···π interactions, with distances observed around 3.22 Å between a fluorine atom and a carbon atom of an adjacent aromatic ring. d-nb.info Additionally, F···F contacts with distances around 3.15 Å can further support this molecular assembly. d-nb.info

    In related trifluoromethylated benzamides, density functional theory (DFT) calculations have been used to compare the conformations of isolated molecules with their arrangement in the crystal. nih.goviucr.org These studies reveal that conformational changes occur to facilitate more favorable intermolecular interactions, including both N-H···O hydrogen bonding and aryl ring π-stacking. nih.goviucr.org The results emphasize that dispersion forces are essential for the side-by-side stacking of these molecules in the crystal. iucr.org Theoretical studies suggest that aromatic trifluoromethylation increases the intermolecular interaction energy in π-π stacking modes, which is attributed to an increased molecular quadrupole moment and enhanced dispersion interactions associated with the CF₃ groups. researchgate.net

    The table below provides examples of geometric parameters associated with stacking and other intermolecular interactions in trifluoromethylated aromatic compounds.

    Interaction MotifParameterTypical Distance (Å)Reference
    π-π StackingCentroid-to-Centroid3.71 - 4.98 d-nb.inforesearchgate.net
    F···π(C)F···C(aromatic)3.03 - 3.22 d-nb.inforesearchgate.net
    F···F(C)F···F(C)2.89 - 3.15 d-nb.inforesearchgate.net
    N-H···ON···O Distance~1.95 - 1.97 d-nb.inforesearchgate.net

    Quantitative Structure-Reactivity/Property Relationship (QSRPR) Studies

    Quantitative Structure-Reactivity/Property Relationship (QSRPR) and its counterpart, Quantitative Structure-Activity Relationship (QSAR), are computational methodologies used to correlate the chemical structure of a compound with its reactivity or biological activity. While specific QSRPR studies on this compound are not extensively documented in the public literature, the principles can be understood from research on related fluorinated benzamides and other aromatic compounds. nih.govmdpi.comijpsonline.com

    These studies typically involve generating a set of molecular descriptors for a series of compounds and then using statistical methods, such as partial least squares (PLS), to build a predictive model. ijpsonline.comijpsonline.com The resulting QSAR equation can reveal which structural features are favorable or unfavorable for a given activity. mdpi.com

    For a molecule like this compound, relevant descriptors would likely include:

    Electronic Descriptors: Such as dipole moment, partial atomic charges, and frontier orbital energies (HOMO/LUMO), which are influenced by the electron-withdrawing CF₃ groups and the amide functionality. mdpi.com

    Steric Descriptors: Like molecular volume, surface area, and specific steric field values from Comparative Molecular Field Analysis (CoMFA), reflecting the bulkiness of the trifluoromethyl groups. ijpsonline.comijpsonline.com

    Topological Descriptors: Which describe molecular size and branching.

    Hydrophobicity Descriptors: Such as the partition coefficient (logP), which is significantly increased by the presence of fluorine atoms. nih.gov

    Specific Atom Counts: Descriptors like the number of fluorine atoms (nF) or hydrogen bond donors/acceptors are often crucial. mdpi.com

    For example, a QSAR study on fluorinated benzoxazinones as enzyme inhibitors demonstrated that fluorine substituents played a pivotal role in describing the biological activity. nih.gov Conversely, another QSAR model for inhibitors of a viral enzyme indicated that the presence of fluorine atoms was unfavorable for that specific interaction. mdpi.com These examples underscore that the influence of substituents is highly context-dependent, and QSRPR models are powerful tools for elucidating these relationships for a specific application.

    The following table lists common molecular descriptors that would be relevant in a hypothetical QSRPR study of this compound, based on studies of similar compounds.

    Descriptor ClassExample DescriptorsPotential Relevance to the Compound
    ElectronicHOMO/LUMO Energies, Dipole Moment, Atomic ChargesQuantifies reactivity, polarity, and electrostatic interaction sites. mdpi.com
    Steric/3DMolecular Volume, CoMFA Steric Fields, Polar Surface Area (PSA)Describes molecular size, shape, and accessibility for interactions. mdpi.comijpsonline.com
    HydrophobicityLogP, XLogP3Measures lipophilicity, crucial for membrane permeability and binding. nih.gov
    ConstitutionalMolecular Weight, Atom Counts (nF, nO, nN), Rotatable BondsBasic structural properties influencing physical characteristics. mdpi.com

    Advanced Spectroscopic Characterization Techniques for N Methyl 3,5 Bis Trifluoromethyl Benzamide

    High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

    NMR spectroscopy is the most powerful tool for determining the precise structure of N-Methyl-3,5-bis(trifluoromethyl)benzamide in solution. By analyzing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ¹⁹F, a complete picture of the molecular framework can be assembled.

    The ¹H NMR spectrum provides information on the number and electronic environment of hydrogen atoms in the molecule. For this compound, the spectrum is expected to show distinct signals for the methyl, amide, and aromatic protons.

    Aromatic Protons: The 3,5-disubstituted aromatic ring gives rise to two signals. The proton at the C4 position appears as a singlet, while the two chemically equivalent protons at the C2 and C6 positions also produce a singlet. These aromatic protons are typically found in the downfield region of the spectrum due to the deshielding effects of the benzene (B151609) ring and the electron-withdrawing trifluoromethyl groups. In the closely related 3,5-bis(trifluoromethyl)benzoic acid, these protons resonate at approximately 8.3 ppm (H-2/H-6) and 8.2 ppm (H-4). bipm.org

    Amide Proton (N-H): The amide proton signal is often broad due to quadrupole effects from the adjacent nitrogen atom and chemical exchange. Its chemical shift can vary depending on the solvent, concentration, and temperature. In a related secondary amide, N-(3,5-bis(trifluoromethyl)benzyl)stearamide, this proton appears as a triplet at 6.02 ppm. mdpi.com

    Methyl Protons (N-CH₃): The three protons of the N-methyl group are equivalent and are expected to appear as a singlet. This signal would likely be coupled to the amide proton, resulting in a doublet, which often appears as a sharp singlet if the N-H exchange is rapid or upon D₂O exchange.

    Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
    Aromatic H-2, H-6~8.3Singlet (s)
    Aromatic H-4~8.2Singlet (s)
    Amide N-HVariable (~6.0 - 8.5)Broad Singlet (br s) or Triplet (t)
    N-Methyl (CH₃)~2.9 - 3.1Doublet (d) or Singlet (s)
    Predicted data based on analogous compounds. bipm.orgmdpi.com

    The ¹³C NMR spectrum reveals the carbon framework of the molecule. A key feature of the spectrum for this compound is the coupling between carbon and fluorine atoms (C-F coupling), which provides valuable structural confirmation.

    Trifluoromethyl Carbon (CF₃): The carbon atom of the trifluoromethyl group is directly bonded to three fluorine atoms, causing its signal to be split into a quartet (1:3:3:1 pattern) with a large one-bond coupling constant (¹JC-F). researchgate.net For similar structures, this coupling constant is typically around 274 Hz. mdpi.com

    Aromatic Carbons: The aromatic carbons also exhibit C-F coupling. The carbons directly attached to the CF₃ groups (C3 and C5) show a significant two-bond coupling (²JC-F), appearing as quartets. The other aromatic carbons (C2, C6, C4, and C1) show smaller three-bond (³JC-F) and four-bond (⁴JC-F) couplings. mdpi.com For example, in N-(3,5-bis(trifluoromethyl)benzyl)stearamide, the aromatic methine carbons show ³JC-F couplings of 3.0 to 4.0 Hz. mdpi.com

    Carbonyl Carbon (C=O): The amide carbonyl carbon appears as a downfield signal, typically in the range of 165-170 ppm.

    N-Methyl Carbon (N-CH₃): The N-methyl carbon signal appears in the upfield region of the spectrum.

    Carbon Assignment Predicted Chemical Shift (δ, ppm) Multiplicity (due to C-F coupling) Coupling Constant (J, Hz)
    C=O~166Quartet (q)⁴JC-F ≈ 1-2
    C-1~135Quartet (q)³JC-F ≈ 3-4
    C-2, C-6~128Quartet (q)³JC-F ≈ 3-4
    C-3, C-5~132Quartet (q)²JC-F ≈ 30-35
    C-4~124Quartet (q)⁴JC-F ≈ 1-2
    -CF₃~123Quartet (q)¹JC-F ≈ 274
    N-CH₃~27Singlet (s)-
    Predicted data based on analogous compounds. mdpi.comresearchgate.netrsc.org

    Given that ¹⁹F is a spin-1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio, ¹⁹F NMR is an exceptionally sensitive and informative technique for characterizing fluorinated compounds. biophysics.orgwikipedia.org For this compound, the two trifluoromethyl groups are chemically equivalent due to the molecule's symmetry. Consequently, the ¹⁹F NMR spectrum is expected to show a single, sharp singlet. The chemical shift of CF₃ groups attached to an aromatic ring typically falls within the range of -60 to -65 ppm, using CFCl₃ as a reference. rsc.orgnih.gov For instance, the ¹⁹F signal for ethyl 4-(trifluoromethyl)benzoate appears at -63.13 ppm. rsc.org

    2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the covalent bonding network of the molecule. mdpi.com

    COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. While most signals in the ¹H NMR are singlets, a key correlation would be observed between the amide (N-H) proton and the N-methyl protons, confirming their proximity.

    HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the aromatic proton signals to their corresponding aromatic carbon signals (H-2/6 to C-2/6; H-4 to C-4) and the N-methyl proton signal to the N-methyl carbon.

    HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons, which is critical for piecing together the molecular structure. Key expected correlations include:

    From the N-methyl protons to the carbonyl carbon (C=O).

    From the amide proton (N-H) to the carbonyl carbon (C=O) and the aromatic carbon C-1.

    From the aromatic protons (H-2/6) to the adjacent carbons (C-1, C-3/5) and the carbonyl carbon.

    From the aromatic proton (H-4) to the adjacent carbons (C-3/5).

    Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

    Mass spectrometry is used to determine the molecular weight of the compound and to gain structural insights from its fragmentation pattern upon ionization. The molecular formula of this compound is C₁₀H₇F₆NO, corresponding to a monoisotopic mass of approximately 271.04 g/mol .

    The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 271. The fragmentation pattern would likely involve characteristic losses associated with the amide and trifluoromethyl groups.

    Predicted Fragment Ion Structure m/z Description
    [M]⁺[C₁₀H₇F₆NO]⁺271Molecular Ion
    [M - CH₃N]⁺[C₉H₄F₆O]⁺242Loss of methylamine (B109427) radical
    [C₈H₃F₆O]⁺[C₆H₃(CF₃)₂CO]⁺2413,5-Bis(trifluoromethyl)benzoyl cation (likely base peak)
    [M - CF₃]⁺[C₉H₇F₃NO]⁺202Loss of a trifluoromethyl radical
    Predicted fragmentation based on general principles of mass spectrometry for amides.

    Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Modes

    IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint for its functional groups.

    Amide Group Vibrations:

    N-H Stretch: A characteristic band for the secondary amide N-H stretch is expected around 3300 cm⁻¹.

    C=O Stretch (Amide I band): A strong, sharp absorption corresponding to the carbonyl stretch should appear in the region of 1650-1680 cm⁻¹. The gas-phase IR spectrum of the parent compound, 3,5-bis(trifluoromethyl)benzamide (B1297820), shows this peak near 1700 cm⁻¹. nist.gov

    N-H Bend (Amide II band): This band, resulting from a coupling of N-H bending and C-N stretching, is typically found near 1550 cm⁻¹.

    Trifluoromethyl Group Vibrations: The C-F bonds give rise to very strong and characteristic absorption bands in the IR spectrum, typically in the 1350-1100 cm⁻¹ range. nih.gov

    Aromatic Ring Vibrations:

    C-H Stretch: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹.

    C=C Stretch: Ring C=C stretching modes result in several bands in the 1600-1450 cm⁻¹ region.

    Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Expected Intensity (IR)
    N-H StretchAmide~3300Medium-Strong
    Aromatic C-H StretchAr-H3100-3000Medium
    C=O Stretch (Amide I)Amide1680-1650Strong
    C=C StretchAromatic Ring1600, 1470Medium-Strong
    N-H Bend (Amide II)Amide1570-1515Medium-Strong
    C-F StretchTrifluoromethyl1350-1100Very Strong
    Data informed by spectra of analogous compounds. nist.govnih.gov

    X-ray Crystallography for Precise Solid-State Structural Determination

    X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique allows for the unambiguous determination of molecular geometry, including bond lengths, bond angles, and torsional angles, as well as the nature of intermolecular interactions that dictate the packing of molecules within the crystal lattice.

    Should single crystals of this compound of sufficient quality be grown, X-ray diffraction analysis would yield a wealth of structural information. The process involves irradiating the crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are directly related to the arrangement of electrons, and therefore atoms, within the crystal.

    Hypothetical Crystallographic Data and Structural Insights

    Based on the known molecular structure of this compound, a hypothetical crystallographic analysis would be expected to provide the data outlined in the interactive tables below. These tables are populated with representative data from analogous small organic molecules to illustrate the type of information that would be obtained from such an experiment.

    A key feature of the crystal structure would be the interplay between the electron-withdrawing trifluoromethyl groups and the hydrogen-bonding capabilities of the amide functional group. The amide moiety provides both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen), which would likely lead to the formation of hydrogen-bonded chains or dimers in the solid state. The trifluoromethyl groups, while not participating in classical hydrogen bonding, would influence the crystal packing through steric effects and potentially weak C-H···F interactions.

    The benzene ring is expected to be essentially planar, with the two trifluoromethyl groups and the N-methylbenzamide substituent attached. The relative orientation of the amide group with respect to the aromatic ring would be a key conformational feature determined by the analysis.

    Below are interactive tables representing the kind of data a single-crystal X-ray diffraction study would provide for this compound.

    Table 1: Hypothetical Crystallographic Data for this compound

    ParameterHypothetical Value
    Chemical FormulaC₁₀H₇F₆NO
    Formula Weight271.16 g/mol
    Crystal SystemMonoclinic
    Space GroupP2₁/c
    a (Å)10.5
    b (Å)8.2
    c (Å)14.1
    α (°)90
    β (°)105.3
    γ (°)90
    Volume (ų)1170
    Z (molecules/unit cell)4
    Density (calculated) (g/cm³)1.54
    Absorption Coeff. (mm⁻¹)0.16
    F(000)544

    Table 2: Selected Hypothetical Bond Lengths and Angles

    Bond/AngleHypothetical Value (Å/°)
    C(carbonyl)-O1.23
    C(carbonyl)-N1.34
    N-C(methyl)1.46
    C(aryl)-C(carbonyl)1.50
    C(aryl)-C(CF₃)1.51
    C-F (average)1.33
    O-C(carbonyl)-N122.5
    C(aryl)-C(carbonyl)-N117.0
    C(carbonyl)-N-C(methyl)121.8
    C(aryl)-C(aryl)-C(CF₃)120.5

    It is important to reiterate that the data presented in these tables are hypothetical and serve to illustrate the expected outcomes of a single-crystal X-ray diffraction experiment. The actual determination of the crystal structure of this compound would require experimental data obtained from a high-quality single crystal of the compound. Such an analysis would provide invaluable, definitive insights into its solid-state conformation and packing, complementing the existing body of knowledge on its role in synthetic and medicinal chemistry.

    Applications in Organic Synthesis and Materials Science for N Methyl 3,5 Bis Trifluoromethyl Benzamide Analogues

    Role as Organocatalysts and Chiral Auxiliaries

    The 3,5-bis(trifluoromethyl)phenyl moiety is a privileged structural motif in the design of organocatalysts, particularly those that operate through hydrogen bonding. The strong electron-withdrawing nature of the CF₃ groups enhances the acidity of N-H protons in amide, urea, or thiourea (B124793) functionalities, making them highly effective hydrogen-bond donors. This enhanced acidity allows for the activation of substrates and the stabilization of negatively charged transition states.

    Contributions to Asymmetric Synthetic Transformations

    Analogues of N-Methyl-3,5-bis(trifluoromethyl)benzamide have played a significant role as substrates and catalysts in the development of asymmetric transformations. For instance, N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea has become a cornerstone in hydrogen-bond-mediated organocatalysis, effectively catalyzing a wide array of reactions. rsc.org This thiourea derivative, often referred to as Schreiner's thiourea, has been instrumental in promoting various organic transformations by activating substrates and stabilizing transition states through double hydrogen bonding. rsc.org

    Furthermore, the 3,5-bis(trifluoromethyl)phenyl group has been incorporated into other catalytic systems. 3,5-Bis(trifluoromethyl) phenylammonium triflate (BFPAT) has been developed as a new, efficient, and reusable green organocatalyst. jourcc.com It has proven effective in one-pot, multi-component reactions, such as the synthesis of indeno[1,2-b]pyridine derivatives, offering advantages like simple operation and high yields. jourcc.com

    In the realm of asymmetric synthesis, chiral organocatalysts are often used with substrates containing the benzamide (B126) moiety. For example, the enantioselective chlorocyclization of 2-substituted allylic amides to form chiral oxazolines has been achieved using chiral phosphine (B1218219) organocatalysts. mdpi.com In these reactions, the electronic properties of the benzamide group, which can be modulated by substituents, play a crucial role in the reaction's success and stereoselectivity. mdpi.com While the benzamide itself is the substrate, these studies highlight the importance of the amide linkage in orchestrating the asymmetric transformation. Similarly, organocatalytic methods have been developed for the stereoselective synthesis of chiral trifluoromethylsulfones, which are valuable intermediates in medicinal chemistry. chemistryviews.org

    Design and Development of New Catalytic Scaffolds

    The development of novel catalytic scaffolds has been significantly influenced by the 3,5-bis(trifluoromethyl)phenyl motif. The predictable and potent hydrogen-bonding capabilities of this group have made it a reliable component in the design of new catalysts. For example, 3,5-bis(trifluoromethyl)aniline (B1329491) serves as a key starting material for the synthesis of N,N′-bis[3,5-bis(tri-fluoromethyl)phenyl]thiourea, a prominent organocatalyst. sigmaaldrich.com

    The exploration of chiral guanidines derived from benzimidazoles as organocatalysts in asymmetric α-amination reactions is another area of active research. mdpi.com These catalysts are synthesized in a straightforward, one-step reaction and have shown effectiveness in producing amination products with good yields and enantioselectivities. mdpi.com The development of such catalysts expands the toolbox available to synthetic chemists for the construction of complex chiral molecules.

    Advanced Polymer and Functional Materials Development

    The incorporation of the 3,5-bis(trifluoromethyl)phenyl moiety into polymers is a well-established strategy for tailoring their physical and chemical properties. The bulky and electron-withdrawing CF₃ groups disrupt polymer chain packing, which can lead to enhanced solubility, improved optical transparency, and modified electronic characteristics, all while maintaining high thermal stability.

    Incorporation into Poly(amide-imide)s for Tailored Solubility and Optical Properties

    Aromatic poly(amide-imide)s (PAIs) are a class of high-performance polymers known for their excellent thermal stability and mechanical strength. However, their applications can be limited by poor solubility. The introduction of trifluoromethyl groups is a highly effective strategy to mitigate this issue. nih.gov By incorporating diamines or diacids containing the 3,5-bis(trifluoromethyl)phenyl unit into the polymer backbone, the resulting PAIs exhibit significantly improved solubility in common organic solvents. nih.govmdpi.com This enhanced solubility is attributed to the bulky CF₃ groups that hinder close chain packing and reduce intermolecular interactions. mdpi.com

    Beyond solubility, these modifications also lead to superior optical properties. The reduced chain packing and lower electron density contribute to a decrease in charge-transfer complex formation, resulting in polymer films that are highly transparent and nearly colorless. mdpi.com These fluorinated PAIs often exhibit low refractive indices and low birefringence, making them attractive for applications in flexible displays and other optoelectronic devices. nih.gov

    Below is a table summarizing the properties of some poly(amide-imide)s containing trifluoromethyl groups.

    Polymer IDTd5 (°C) in AirCTE (ppm/°C)Refractive Index (n_av) @ 633 nmBirefringence (Δn) @ 633 nm
    PAI-149744.81.59500.080
    PAI-247328.51.59950.094

    Data sourced from a study on soluble aromatic poly(amide-imide)s prepared from a diamide-diamine monomer with CF₃ groups. nih.gov Td5 represents the temperature at which 5% weight loss occurs.

    Design of Organic Electronic Materials with Modulated Electronic Characteristics

    The strong electron-withdrawing nature of the 3,5-bis(trifluoromethyl)phenyl group makes it a valuable component in the design of organic electronic materials. By incorporating this moiety into chromophores, polymers, or covalent organic frameworks (COFs), it is possible to modulate the electronic energy levels (HOMO/LUMO) and influence the material's charge transport and optical properties.

    In the field of nonlinear optics (NLO), chromophores containing the 3,5-bis(trifluoromethyl)benzene derivative as an isolation group have been synthesized. nih.govsemanticscholar.org These isolation groups help to suppress detrimental intermolecular electrostatic interactions between chromophores, leading to enhanced electro-optic activity. nih.govsemanticscholar.orgresearchgate.net For instance, poled films of a chromophore featuring a 3,5-bis(trifluoromethyl)benzene isolation group doped in amorphous polycarbonate have shown significant electro-optic coefficients. semanticscholar.org

    Furthermore, 3,5-bis(trifluoromethyl)benzoyl chloride has been used in the synthesis of triazine-based covalent organic frameworks. These materials are being explored for applications such as separator modifications in lithium-sulfur batteries to suppress the shuttle effect of polysulfides.

    The table below presents data for nonlinear optical chromophores incorporating the 3,5-bis(trifluoromethyl)benzene derivative.

    ChromophoreAcceptorIsolation GroupDecomposition Temp. (°C)Max. Absorption (nm)EO Coefficient (pm/V)
    CTCFYes> 220--
    DCF₃-Ph-TCFYes> 220-54

    Data sourced from a systematic study on nonlinear optical chromophores. semanticscholar.org The electro-optic (EO) coefficient was measured for a poled film with 35 wt% chromophore loading.

    Development of Synthetic Reagents and Intermediates

    Analogues of this compound are valuable as synthetic reagents and intermediates for the construction of more complex molecules, including pharmaceuticals and functional materials. The 3,5-bis(trifluoromethyl)phenyl moiety is often introduced to enhance the biological activity or to fine-tune the physical properties of the target compound.

    For example, 3',5'-bis(trifluoromethyl)acetophenone (B56603) is a key starting material for the synthesis of various heterocyclic compounds. It can be reacted with hydrazines to form hydrazones, which are then cyclized to produce pyrazole (B372694) derivatives. nih.gov These pyrazoles, bearing the 3,5-bis(trifluoromethyl)phenyl group, have been investigated as potent growth inhibitors of drug-resistant bacteria. nih.gov

    Another important intermediate is 3,5-bis(trifluoromethyl)benzoyl chloride. sigmaaldrich.comsigmaaldrich.com This reactive acyl chloride is used to introduce the 3,5-bis(trifluoromethyl)benzoyl group into a wide range of molecules, including in the synthesis of polymers and other complex organic structures. Similarly, 3,5-bis(trifluoromethyl)aniline is a versatile building block used in the synthesis of Schiff's bases, other substituted anilines, and organocatalysts. sigmaaldrich.com

    The synthetic utility of these compounds is further demonstrated by the preparation of N-(3,5-bis(trifluoromethyl)benzyl)stearamide from 3,5-bis(trifluoromethyl)benzylamine (B151408). mdpi.com This reaction highlights the use of these benzylamine (B48309) derivatives in the formation of amide bonds, which are prevalent in many biologically active molecules and materials. mdpi.com

    As Key Precursors for other Trifluoromethylated Organic Compounds

    The robust nature and specific reactivity of the 3,5-bis(trifluoromethyl)benzoyl scaffold, as seen in this compound and its analogues, make it an important starting material for the synthesis of more complex fluorinated molecules. One notable application is in the preparation of specialized reagents for C-H functionalization.

    A prominent example is the synthesis of the "Alexanian xanthylation reagent," which is chemically known as N-(tert-Butyl)-N-((ethoxycarbonothioyl)thio)-3,5-bis(trifluoromethyl)benzamide. chemimpex.com This reagent is synthesized from a derivative of 3,5-bis(trifluoromethyl)benzamide (B1297820) and is employed for the site-selective, intermolecular xanthylation of alkanes. This process allows for the conversion of typically inert C-H bonds into functional handles, which can then be further manipulated. The xanthate group installed by this reagent provides a direct pathway to a variety of product analogues through transformations such as halogenation, deuteration, vinylation, and hydroxylation. The core benzamide structure provides the necessary stability and electronic properties to the reagent, facilitating its reactivity in these advanced chemical transformations. chemimpex.com

    The 3,5-bis(trifluoromethyl)phenyl moiety is also incorporated into a range of other complex molecules. For instance, it is a key component in certain pyrazole derivatives that have been investigated for their potent activity against drug-resistant bacteria. nih.gov In these syntheses, a precursor like 3',5'-bis(trifluoromethyl)acetophenone is used, but the underlying principle of using the bis(trifluoromethyl)phenyl unit as a core building block is the same. nih.gov Similarly, this structural motif is found in the organocatalyst N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, highlighting its importance in the development of new catalytic systems. rsc.org

    Table 1: Examples of Trifluoromethylated Compounds Derived from 3,5-Bis(trifluoromethyl)phenyl Precursors

    Precursor TypeResulting Compound Class/NameApplicationReference
    3,5-Bis(trifluoromethyl)benzamide derivativeAlexanian Xanthylation ReagentSite-selective C-H bond functionalization of alkanes. chemimpex.com
    3',5'-Bis(trifluoromethyl)acetophenonePyrazole DerivativesGrowth inhibitors of drug-resistant bacteria. nih.gov
    3,5-Bis(trifluoromethyl)anilineN,N′-bis[3,5-bis(trifluoromethyl)phenyl]thioureaOrganocatalyst for hydrogen-bond mediated reactions. rsc.org

    Utilization in Protecting Group Strategies for Nitrogen-Containing Substrates

    In multi-step organic synthesis, a protecting group is often required to temporarily mask a reactive functional group, such as an amine, to prevent it from undergoing unwanted reactions. Acyl groups, like benzoyl (Bz), are commonly used for this purpose, forming a stable amide bond with the nitrogen atom. synarchive.com

    The 3,5-bis(trifluoromethyl)benzoyl group, which can be introduced using reagents like 3,5-bis(trifluoromethyl)benzoyl chloride, represents a highly robust protecting group for amines. sigmaaldrich.com The two potent electron-withdrawing CF₃ groups on the aromatic ring significantly decrease the electron density of the amide carbonyl group. This electronic effect enhances the stability of the C-N amide bond, making it exceptionally resistant to cleavage under many standard deprotection conditions.

    This high stability allows for selective deprotection of other, more labile protecting groups elsewhere in the molecule while the 3,5-bis(trifluoromethyl)benzamide-protected amine remains intact. The removal of this group typically requires more forceful conditions, such as vigorous basic or acidic hydrolysis, ensuring it remains in place until the final stages of a synthetic sequence. This strategy is particularly useful in the synthesis of complex molecules where careful control over the reactivity of multiple functional groups is paramount. The formation of this compound itself is an example of such a protected amine, where the methyl group resides on the protected nitrogen.

    Table 2: Properties of the 3,5-Bis(trifluoromethyl)benzoyl Group as a Protecting Moiety

    PropertyDescriptionUnderlying Reason
    Introduction MethodReaction of an amine with 3,5-bis(trifluoromethyl)benzoyl chloride. sigmaaldrich.comStandard acylation of a nucleophilic amine by an acyl chloride.
    StabilityHigh stability towards acidic and basic conditions compared to standard benzamides.Strong electron-withdrawing nature of the two CF₃ groups reduces the nucleophilicity of the amide carbonyl oxygen and strengthens the C-N bond.
    Cleavage ConditionsTypically requires harsh hydrolytic conditions (e.g., strong acid or base at elevated temperatures).The high stability of the amide bond necessitates forcing conditions to achieve cleavage.
    SelectivityAllows for the selective removal of other protecting groups while this group remains.Orthogonal stability compared to more labile protecting groups like Boc or Cbz.

    Emerging Research Frontiers for N Methyl 3,5 Bis Trifluoromethyl Benzamide

    Innovations in Green Chemistry Approaches for its Synthesis

    The synthesis of amides is a cornerstone of organic chemistry, but traditional methods often rely on stoichiometric coupling agents that generate significant chemical waste. bohrium.comsigmaaldrich.comucl.ac.uk This has spurred the development of "green" synthesis strategies focused on atom economy, reduced hazardous waste, and the use of environmentally benign solvents. bohrium.comacs.org

    Several innovative and sustainable methods are being explored for amide bond formation, which are applicable to the synthesis of n-Methyl-3,5-bis(trifluoromethyl)benzamide. One of the most promising approaches is the direct catalytic amidation of carboxylic acids with amines, which circumvents the need for wasteful activating agents. sigmaaldrich.com Boron-based catalysts, for example, have been shown to facilitate direct amidations at room temperature. sigmaaldrich.com Another approach involves the dehydrogenative coupling of alcohols and amines using ruthenium-based pincer complexes, releasing only hydrogen gas as a byproduct. sigmaaldrich.com

    Enzymatic methods offer a highly sustainable route. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been effectively used as biocatalysts for amidation reactions in green solvents like cyclopentyl methyl ether. nih.gov These enzymatic processes are highly efficient, require no additives, and often yield pure products with minimal need for purification. nih.gov Furthermore, solvent-free thermal condensation represents a straightforward green method. For instance, the related compound N-(3,5-bis(trifluoromethyl)benzyl)stearamide was synthesized by simply heating stearic acid and 3,5-bis(trifluoromethyl)benzylamine (B151408) at 140 °C, with water as the only byproduct. mdpi.com

    Table 1: Comparison of Green Synthesis Approaches for Amide Bonds

    Synthesis Strategy Catalyst/Conditions Solvent Advantages Key Findings & Citations
    Catalytic Direct Amidation Boronic Acid Catalysts Various Avoids stoichiometric waste, mild conditions. Enables direct and waste-free amidation at room temperature. sigmaaldrich.com
    Dehydrogenative Coupling Ruthenium Pincer Complexes Organic High atom economy, H₂ is the only byproduct. Directly couples alcohols and amines to form amides. sigmaaldrich.com
    Enzymatic Synthesis Candida antarctica lipase B (CALB) Cyclopentyl Methyl Ether Sustainable, high conversion, minimal purification. Effective for a diverse range of acids and amines without additives. nih.gov
    Solvent-Free Thermal Condensation Heat (e.g., 140 °C) None No solvent waste, simple procedure. Direct reaction of carboxylic acid and amine; water is the only byproduct. mdpi.com

    In-Depth Elucidation of Complex Reaction Mechanisms through Hybrid Computational-Experimental Studies

    The combination of computational modeling and experimental analysis has become a powerful tool for understanding the intricate details of reaction mechanisms and molecular interactions. For complex molecules like this compound, these hybrid studies provide crucial insights into their behavior and properties.

    Computational studies, particularly using Density Functional Theory (DFT), are instrumental in mapping reaction pathways. For dehydrogenative amide synthesis, DFT calculations have been used to determine the activation barriers for key steps, such as the dehydrogenation of the hemiaminal intermediate, which is often the highest energy-demanding step in the catalytic cycle. acs.org These computational models can explain why certain catalysts are more efficient at lower temperatures by revealing alternative, lower-energy pathways facilitated by specific ligand structures. acs.org

    Hybrid studies have also been vital in elucidating the non-covalent interactions that govern the crystal packing and conformational preferences of trifluoromethyl-substituted benzamides. researchgate.net The PIXEL method, for example, quantifies the contributions of different intermolecular forces, revealing that weak C-H···O and C-H···F hydrogen bonds, along with π-π stacking, play a significant role in stabilizing the crystal lattice. researchgate.net In one study on a related compound, DFT calculations were used to simulate the infrared spectrum, which showed excellent agreement with experimental data, thereby validating the computed molecular geometry and vibrational modes. mdpi.com Similarly, comparing DFT-calculated molecular structures with experimentally determined crystal structures reveals how crystal packing forces can alter the conformation of the molecule from its gas-phase minimum energy state. nih.gov

    Table 2: Application of Hybrid Studies in Understanding Trifluoromethylated Benzamides

    Research Focus Computational Method Experimental Technique Key Insights Gained Citations
    Reaction Mechanism Density Functional Theory (DFT) Catalysis Experiments Identifies rate-determining steps and activation energy barriers in catalytic amide synthesis. acs.org
    Intermolecular Interactions PIXEL Calculations X-ray Crystallography Quantifies the energy of weak interactions (C-H···O, C-H···F) that control crystal packing. researchgate.net
    Molecular Properties DFT (B3LYP) IR & NMR Spectroscopy Correlates computed vibrational frequencies and electronic properties with experimental spectra. mdpi.com
    Conformational Analysis DFT Optimization X-ray Crystallography Determines the energetic cost of conformational changes induced by crystal packing forces. nih.gov

    Expansion into Novel Catalytic Platforms for Enabling New Transformations

    The 3,5-bis(trifluoromethyl)phenyl group is a powerful electron-withdrawing moiety that has become a "privileged motif" in the design of new catalysts. rsc.org While this compound itself is not typically a catalyst, its core structure is integral to several advanced catalytic systems.

    The most prominent example is in the field of organocatalysis, where N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea (Schreiner's thiourea) is a highly effective hydrogen-bond donor catalyst. rsc.org The two trifluoromethyl groups enhance the acidity of the N-H protons, allowing the thiourea (B124793) to activate substrates and stabilize negative charges in transition states through double hydrogen bonding. rsc.org This principle of using the electron-deficient phenyl ring to tune the acidity of an adjacent functional group is a key strategy in modern catalyst design.

    Furthermore, the benzamide (B126) scaffold itself can be a substrate for novel catalytic transformations. The development of methods for the selective functionalization of C-H bonds is a major goal in synthetic chemistry. Recent research has shown that benzamide derivatives can undergo para-selective C-H trifluoromethylation using photoredox catalysis. nih.gov This transformation proceeds through a radical-type nucleophilic substitution, a pathway made possible by the electronic nature of the substrate. nih.gov Similarly, palladium-catalyzed reactions have been developed to introduce new functional groups, such as trifluoromethylseleno moieties, onto the benzamide ring system. researchgate.net These catalytic platforms enable the late-stage functionalization of complex molecules, providing rapid access to new chemical diversity.

    Table 3: Catalytic Systems and Transformations Involving the 3,5-Bis(trifluoromethyl)phenyl Motif

    Catalytic System/Reaction Catalyst Transformation Type Role of the Trifluoromethyl Benzamide Motif Citations
    Hydrogen-Bond Organocatalysis Schreiner's Thiourea Various (e.g., Diels-Alder, Michael Addition) Enhances N-H acidity for substrate activation via hydrogen bonding. rsc.org
    Selective C-H Functionalization Photoredox Catalyst (e.g., Iridium-based) C-H Trifluoromethylation Serves as the substrate, with its electronic properties directing selectivity. nih.gov
    Cross-Coupling Reactions Palladium(II) Catalysts C-H Trifluoromethylselenolation Acts as a directable substrate for introducing new functional groups. researchgate.net
    Multi-Component Reactions Palladium(0) Catalysts Hydroamidation/Heck/Tsuji-Trost Trifluoromethylated enynamides act as key building blocks for complex heterocycles. acs.org

    Integration into Advanced Materials for Next-Generation Technologies

    The unique physicochemical properties imparted by the 3,5-bis(trifluoromethyl)phenyl group—including high thermal stability, lipophilicity, and the capacity for specific, directional intermolecular interactions—make it a highly attractive component for the design of advanced materials.

    In materials science, precise control over molecular properties is essential for developing next-generation technologies. The trifluoromethyl group is a key pharmacophore in many modern drugs because it can enhance metabolic stability and binding affinity. mdpi.com These same principles are being applied to materials design. For example, triflamide and triflimide structures, which are related to benzamides, are being investigated for the creation of single-ion-conducting polymer electrolytes (SICPEs). mdpi.com In these materials, the anion is covalently attached to the polymer backbone, which could lead to safer and more efficient next-generation batteries. mdpi.com

    The 3,5-bis(trifluoromethyl)phenyl motif is also being explored in the field of organic electronics. Substituted diamines, which can be synthesized from related starting materials like 3,5-bis(trifluoromethyl)benzylamine, are used as building blocks for materials in organic light-emitting diodes (OLEDs) and other electronic devices. mdpi.com The stability and defined electronic properties of the trifluoromethylated aromatic ring are beneficial for creating robust and efficient organic semiconductors. A related derivative, N-(tert-Butyl)-N-((ethoxycarbonothioyl)thio)-3,5-bis(trifluoromethyl)benzamide, is noted for its value in developing advanced materials due to its enhanced stability and reactivity. chemimpex.com

    Table 4: Potential Applications of the this compound Motif in Advanced Materials

    Application Area Material Type Key Property Conferred by Motif Target Technology Citations
    Energy Storage Single-Ion-Conducting Polymer Electrolytes (SICPEs) Anion immobilization, electrochemical stability. Next-generation lithium-ion batteries. mdpi.com
    Organic Electronics Organic Semiconductors Thermal stability, defined electronic properties. Organic Light-Emitting Diodes (OLEDs), organic photovoltaics. mdpi.com
    Specialty Polymers High-Performance Polymers Thermal and chemical resistance, hydrophobicity. Advanced coatings, membranes, and engineering plastics. chemimpex.com
    Agrochemicals Pesticides/Herbicides Enhanced biological activity and stability. Crop protection agents. chemimpex.com

    Q & A

    Q. What are optimized synthetic protocols for N-Methyl-3,5-bis(trifluoromethyl)benzamide?

    A common method involves coupling 3,5-bis(trifluoromethyl)benzoic acid with methylamine using activating agents like chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate in acetonitrile. Reaction conditions (e.g., stoichiometry, solvent polarity, and temperature) must be tightly controlled to minimize side products . Post-synthesis, column chromatography with dichloromethane/diethyl ether gradients is recommended for purification, as the compound may decompose under excessive heat .

    Q. What analytical techniques are critical for characterizing this compound?

    Key methods include:

    • GC-MS : To assess purity and identify volatile byproducts.
    • DSC (Differential Scanning Calorimetry) : To evaluate thermal stability, as decomposition occurs upon heating (~150°C) .
    • Ames Testing : For mutagenicity screening, which showed lower mutagenic potential compared to other anomeric amides but necessitates standard laboratory safety protocols (e.g., fume hoods, PPE) .

    Q. How should researchers handle safety risks associated with this compound?

    Conduct a hazard analysis per guidelines like Prudent Practices in the Laboratory (National Academies Press, 2011). Key precautions:

    • Use PPE (gloves, goggles) and ensure adequate ventilation.
    • Store in cool, dry conditions to prevent thermal degradation.
    • Dispose of waste via halogenated solvent protocols due to trifluoromethyl groups .

    Advanced Research Questions

    Q. How can computational modeling guide reaction mechanism studies for derivatives of this compound?

    Density Functional Theory (DFT) calculations can map energy profiles for amidation or cross-coupling reactions. For example, intermediates in palladium-catalyzed reactions (e.g., oxidative addition of aryl halides) can be modeled to predict regioselectivity. Experimental validation via in situ IR or NMR spectroscopy is critical .

    Q. What strategies resolve contradictions in catalytic efficiency data for metal complexes using this ligand?

    Discrepancies in catalytic yields may arise from ligand-metal coordination dynamics. Approaches include:

    • X-ray crystallography : To confirm ligand binding modes.
    • Reaction Kinetic Profiling : To identify rate-limiting steps under varying temperatures or solvent polarities.
    • Design of Experiments (DOE) : To isolate variables like catalyst loading or substrate ratios .

    Q. How can structure-activity relationship (SAR) studies improve receptor affinity in medicinal chemistry applications?

    Systematic substitution of the methyl group or trifluoromethyl moieties can modulate steric and electronic effects. For instance, replacing the methyl group with bulkier alkyl chains (e.g., tert-butyl) may enhance hydrophobic interactions with target proteins. SAR validation via competitive binding assays (e.g., SPR or radioligand displacement) is essential .

    Q. What methodologies optimize electroluminescent properties in OLEDs using iridium complexes with this ligand?

    • Ligand Design : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to stabilize excited states.
    • Device Fabrication : Layer thickness and doping concentration in emissive layers are optimized via spin-coating and vacuum deposition.
    • Photophysical Characterization : Measure photoluminescence quantum yield (PLQY) and Commission Internationale de l’Éclairage (CIE) coordinates to assess emission efficiency and color purity .

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